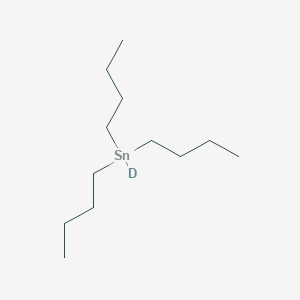
三正丁基锡氘化物
概述
描述
Synthesis Analysis
Tri-n-butyltin deuteride is typically synthesized through the reaction of disodium dicarboxylates with tri-n-butyltin chloride in a specific molar ratio, characterized by elemental analysis, IR, and NMR spectroscopy. This method allows for the controlled synthesis of the compound and provides a pathway to study its structure and properties in depth (Yin, Wang, & Ma, 2003).
Molecular Structure Analysis
The molecular structure of tri-n-butyltin compounds often features unique configurations, such as macrocyclic tetramers or three-dimensional frameworks, depending on the specific substituents and reaction conditions. For instance, tri-n-butyltin 2,6-difluorobenzoate forms a macrocyclic tetramer with distorted trigonal bipyramidal geometries around the tin atoms (Gielen et al., 1994). These structures are elucidated using X-ray crystallography and provide valuable insights into the coordination chemistry of organotin compounds.
Chemical Reactions and Properties
Tri-n-butyltin deuteride participates in various chemical reactions, such as photobromination and subsequent deuteration, to produce chirally deuterated compounds. This showcases its utility in synthesizing labeled compounds for research purposes, highlighting the reactivity and versatility of tri-n-butyltin deuteride in organic synthesis (Hori et al., 1986).
Physical Properties Analysis
The physical properties of tri-n-butyltin deuteride, such as crystal structure and phase behavior, are influenced by its molecular structure. Detailed analysis of these properties is essential for understanding the material's behavior in different environments and potential applications. For example, the crystal structure analysis reveals the compound's packing, bonding, and other structural details critical for its physical characteristics.
Chemical Properties Analysis
The chemical properties of tri-n-butyltin deuteride, including its reactivity, stability, and interaction with other molecules, are central to its applications in chemistry. Studies on its etherification reactions and hydro-hydroxy-eliminations demonstrate its role as a catalyst in organic synthesis, offering insights into the mechanisms of such reactions and the potential for developing new synthetic methods (Marton, Slaviero, & Tagliavini, 1989).
科学研究应用
胚胎和胎儿影响:高剂量的三正丁基锡乙酸盐 (TBTA) 会导致怀孕大鼠的胚胎和胎儿死亡增加、腭裂、颈肋、腰肋发育不全以及胎儿体重降低 (Noda et al., 1991).
神经元影响:它会增加大鼠小脑神经元的细胞内钙浓度,表明与较低的三烷基锡相比具有明显的细胞毒性作用 (Oyama et al., 1993).
对胸腺细胞的影响:在小鼠胸腺细胞中,三正丁基锡通过增加膜 Ca2+ 通透性和降低 Ca2+ 泵活性来提高细胞内钙浓度 (Oyama et al., 1994).
肝细胞凋亡诱导:此化合物通过涉及内质网和线粒体的途径诱导大鼠肝脏肝细胞凋亡,可能影响肝功能并造成损害 (Grondin et al., 2007).
在大鼠中的代谢:在雄性大鼠中,三正丁基锡氯化物在肝脏和肾脏中代谢为特定的锡化合物 (Matsuda et al., 1993).
环境污染:三丁基锡存在于加拿大水样中,会抑制敏感鱼类的生长,并且在船舶和航运交通繁忙的地区普遍存在 (Maguire et al., 1986).
鲑鱼中的分析方法:使用氢化物衍生物开发了一种测定鲑鱼组织中三正丁基锡的方法 (Sullivan et al., 1988).
对生殖系统的影响:包括三丁基锡在内的丁基锡会抑制人雄激素代谢,可能导致男性生殖系统发育障碍 (Doering et al., 2002).
在藻类中的生物富集:三正丁基锡阳离子在绿藻 Ankistrodesmus falcatus 中积累并转化为其他丁基锡化合物,表现出显着的生物富集 (Maguire et al., 1984).
蚊子幼虫杀虫剂应用:三正丁基锡氟化物 (TBTF) 用于 Ecopro 1370 蚊子幼虫杀虫剂中,在聚乙烯中具有独特的释放曲线 (Sherman, 1983).
安全和危害
属性
IUPAC Name |
tributyl(deuterio)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.Sn.H/c3*1-3-4-2;;/h3*1,3-4H2,2H3;;/i;;;;1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGVGMSCBYYSLD-RCUQKECRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[SnH](CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][Sn](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369858 | |
| Record name | Tri-n-butyltin deuteride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tri-n-butyltin deuteride | |
CAS RN |
6180-99-0 | |
| Record name | Tri-n-butyltin deuteride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylstannane-D | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

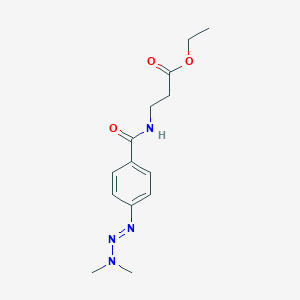
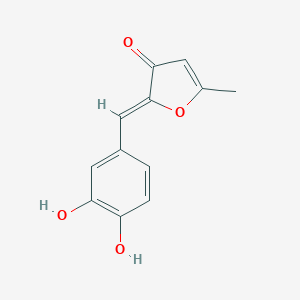
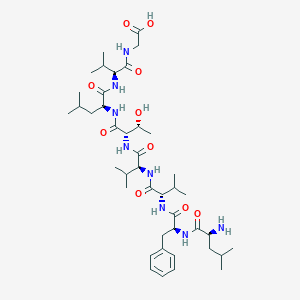
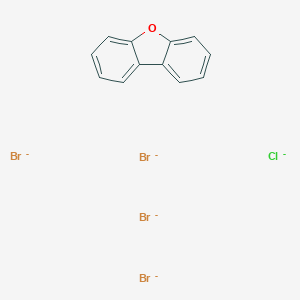
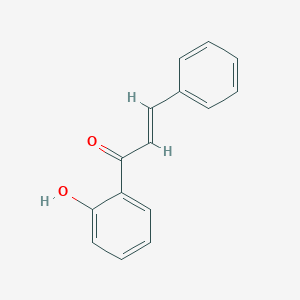
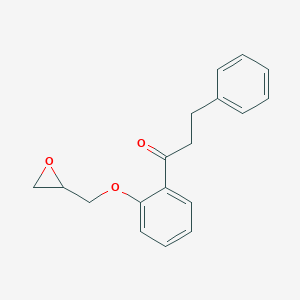
![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)
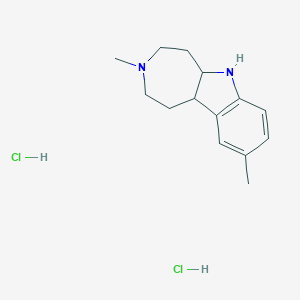

![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)

![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)
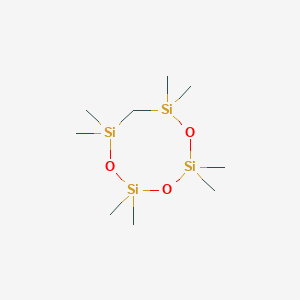
![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)